4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Supramolecular Assembly
Research has shown significant interest in the crystal and molecular structures of triazole derivatives, including structures analogous to 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For example, the study on the crystal and molecular structures of two triazole derivatives highlighted their supramolecular chains formed via N–H···N hydrogen bonding and C–H···O/N interactions, demonstrating the potential for constructing complex crystal structures through specific molecular interactions. Such studies provide insights into the electronic properties and reactivity of triazole rings, indicating their potential applications in material science and molecular engineering (Boechat et al., 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of triazole compounds, including variations of the aforementioned compound, have been a focal point of research. These studies often involve the synthesis of biologically and industrially significant 1,2,3-triazoles utilizing environmentally friendly protocols. For instance, the development of novel protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles highlights the importance of these compounds in various fields due to their high atom economy, low environmental impact, and potential for rapid synthesis under mild conditions (Singh et al., 2013).
Antimicrobial and Cytotoxic Activities
Research into triazole derivatives has also explored their potential antimicrobial and cytotoxic activities. The synthesis of new 1,2,4-triazole derivatives and the evaluation of their antimicrobial activities indicate that these compounds may possess therapeutic potential. Such studies suggest that variations of the core triazole structure, including those related to this compound, could be explored for their bioactivity, contributing to the development of new pharmaceutical agents (Bektaş et al., 2007).
Catalytic and Chemical Reactivity
The catalytic and chemical reactivity of triazole compounds has been another area of focus. Studies have detailed the synthesis of triazole analogues and their reactivity, demonstrating the versatility of these compounds in synthetic chemistry. For example, the regiochemical effects on molecular stability through mechanochemical evaluations have provided insights into the potential of triazole compounds in materials science and catalysis (Brantley et al., 2012).
Properties
IUPAC Name |
4-cyclopropyl-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-11-12(6-8-2-3-8)10(14)13(7)9-4-5-9/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCQZFWQSZJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.